

# Ricolinostat (ACY-1215) in Multiple Myeloma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NR160     |           |
| Cat. No.:            | B15588240 | Get Quote |

A comprehensive guide for researchers and drug development professionals on the selective HDAC6 inhibitor, Ricolinostat, and its therapeutic potential in multiple myeloma, with a comparative perspective against other treatment modalities.

Due to a lack of available head-to-head experimental data comparing **NR160** and Ricolinostat in multiple myeloma cells, this guide will focus on a comprehensive analysis of Ricolinostat (also known as ACY-1215). Its performance will be contextualized by comparing its mechanism and efficacy with those of non-selective histone deacetylase (HDAC) inhibitors and in combination with standard-of-care therapies for multiple myeloma.

Ricolinostat is an orally available, selective inhibitor of histone deacetylase 6 (HDAC6).[1] Preclinical studies have demonstrated its anti-myeloma efficacy, particularly in combination with proteasome inhibitors.[1] This synergy is attributed to the inhibition of autophagic protein degradation and increased endoplasmic reticulum (ER) stress.[1] Clinical trials have shown that Ricolinostat is generally well-tolerated and active in patients with relapsed or refractory multiple myeloma, especially when combined with agents like bortezomib and dexamethasone.[2][3]

#### Mechanism of Action: The Role of HDAC6 Inhibition

HDAC6 is a cytosolic, microtubule-associated deacetylase that plays a crucial role in the trafficking of ubiquitinated misfolded proteins to the aggresome for degradation via the autophagy pathway.[1] In multiple myeloma cells, which are heavily dependent on protein degradation pathways to manage the high load of immunoglobulin production, the inhibition of the proteasome by drugs like bortezomib leads to an accumulation of misfolded proteins.[1]







Cells can compensate for this through the HDAC6-mediated aggresome/autophagy pathway, which represents a mechanism of resistance to proteasome inhibitors.[1][2]

Ricolinostat selectively inhibits HDAC6, leading to the hyperacetylation of tubulin and disrupting the transport of ubiquitinated proteins to the aggresome.[1][4] This blockade of the alternative protein degradation pathway enhances the cytotoxic effects of proteasome inhibitors, leading to increased accumulation of toxic protein aggregates and ultimately, apoptosis of the myeloma cells.[5]





HDAC6-Mediated Aggresome Pathway and its Inhibition by Ricolinostat

Click to download full resolution via product page

Fig. 1: Ricolinostat's mechanism in overcoming proteasome inhibitor resistance.



Check Availability & Pricing

### Performance Data: Ricolinostat in Clinical Trials

Clinical studies have evaluated the safety and efficacy of Ricolinostat, primarily in combination with other anti-myeloma agents.

| Clinical Trial<br>Phase | Combination<br>Therapy                       | Patient<br>Population                            | Key Efficacy<br>Metric            | Result                                                              | Reference |
|-------------------------|----------------------------------------------|--------------------------------------------------|-----------------------------------|---------------------------------------------------------------------|-----------|
| Phase I/II              | Ricolinostat + Bortezomib + Dexamethaso ne   | Relapsed or<br>Refractory<br>Multiple<br>Myeloma | Overall<br>Response<br>Rate (ORR) | 37% at<br>Ricolinostat<br>dose ≥160<br>mg daily                     | [2][3]    |
| Phase I/II              | Ricolinostat + Bortezomib + Dexamethaso ne   | Bortezomib-<br>Refractory<br>Patients            | Overall<br>Response<br>Rate (ORR) | 14%                                                                 | [2]       |
| Phase Ib                | Ricolinostat + Lenalidomide + Dexamethaso ne | Relapsed or<br>Refractory<br>Multiple<br>Myeloma | -                                 | Recommend ed Phase 2 Dose (RP2D) of Ricolinostat: 160 mg once daily | [6]       |

## Comparative Efficacy: Selective vs. Non-Selective HDAC Inhibition

A key advantage of Ricolinostat is its selectivity for HDAC6, which is hypothesized to lead to a more favorable toxicity profile compared to non-selective (pan-HDAC) inhibitors.[1] While direct comparative trials are limited, clinical data suggests that Ricolinostat in combination therapy is well-tolerated, with less severe hematologic, gastrointestinal, and constitutional toxicities compared to published data on non-selective HDAC inhibitors.[2][3]



| Inhibitor Type                                             | Target(s)      | Reported<br>Advantages in<br>Multiple Myeloma                                            | Reported<br>Disadvantages in<br>Multiple Myeloma |
|------------------------------------------------------------|----------------|------------------------------------------------------------------------------------------|--------------------------------------------------|
| Ricolinostat<br>(Selective)                                | HDAC6          | Favorable safety profile, less severe toxicities, overcomes bortezomib resistance.[2][3] | Single-agent activity is limited.[2][3]          |
| Non-Selective HDACi<br>(e.g., Vorinostat,<br>Panobinostat) | Multiple HDACs | Improved outcomes in combination with proteasome inhibitors. [1][7]                      | Substantially increased toxicity.[1]             |

## Experimental Protocols Cell Viability Assay (General Protocol Outline)

A common method to assess the cytotoxic effects of Ricolinostat on multiple myeloma cell lines is the MTT or a similar colorimetric assay.





Click to download full resolution via product page

**Fig. 2:** A typical workflow for a cell viability assay.

## Western Blotting for Protein Expression (General Protocol Outline)

Western blotting is frequently used to confirm the mechanism of action of Ricolinostat by detecting changes in protein acetylation and markers of apoptosis.

 Cell Lysis: Multiple myeloma cells are treated with Ricolinostat and/or other agents. After treatment, cells are lysed to extract total protein.



- Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated α-tubulin, cleaved PARP, caspase-3).
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

### Conclusion

Ricolinostat represents a promising therapeutic agent for multiple myeloma, particularly in combination with proteasome inhibitors. Its selective inhibition of HDAC6 offers a targeted approach to overcoming drug resistance with a potentially improved safety profile over non-selective HDAC inhibitors. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of multiple myeloma treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ricolinostat (ACY-1215) in Multiple Myeloma: A
   Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15588240#nr160-vs-ricolinostat-in-multiple-myelomacells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com